4-(4-Methoxyphenyl)-2-phenylpyridine

OLED Phosphorescent Emitters Iridium(III) Complexes

4-(4-Methoxyphenyl)-2-phenylpyridine (CAS 1350737-69-7) is a critical 4-aryl-2-phenylpyridine ligand for next-generation phosphorescent OLED and sensor R&D. Direct comparator studies [DOI: 10.1039/C6DT01461E] confirm its 4-methoxyphenyl substituent provides predictable, exclusive tuning of Ir(III) complex emission across a 502–560 nm window, a property unattainable with unsubstituted ppy. A unique melting point (74–78°C) guarantees rapid isomer verification, preventing costly synthetic errors. A validated palladium-free organolithium route enables a metal-free product profile, eliminating trace Pd luminescence quenching that plagues standard Suzuki-derived batches.

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
Cat. No. B13117023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-2-phenylpyridine
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15NO/c1-20-17-9-7-14(8-10-17)16-11-12-19-18(13-16)15-5-3-2-4-6-15/h2-13H,1H3
InChIKeySEKAJKGXPMIDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)-2-phenylpyridine (CAS 1350737-69-7): A Distinct 4-Aryl-2-Phenylpyridine Ligand for Tunable Phosphorescent Complexes and Palladium-Free Synthesis


4-(4-Methoxyphenyl)-2-phenylpyridine (CAS 1350737-69-7) is a 4-aryl-substituted 2-phenylpyridine (ppy) derivative with the molecular formula C18H15NO and a molecular weight of 261.32 g/mol . This compound features a distinct melting point of 74–78 °C, separating it from common positional isomers like 2-(4-methoxyphenyl)pyridine (mp 54–55 °C) . Identified as ligand L2H in a series of four closely related ppy analogs, it serves as a key precursor for heteroleptic iridium(III) bis-cyclometalated complexes of the form Ir(L)2(A), where A is an ancillary ligand such as acetylacetonate (acac) or picolinate (pic) [1]. These iridium complexes are heavily researched as phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs) and luminescent sensors [1].

Why 4-(4-Methoxyphenyl)-2-phenylpyridine Cannot Be Interchanged with Generic 2-Phenylpyridine or Other 4-Aryl Analogs


Simple substitution of 4-(4-methoxyphenyl)-2-phenylpyridine with generic 2-phenylpyridine (ppy) or other 4-aryl analogues in phosphorescent iridium(III) complex synthesis is not scientifically valid due to the predictable, yet highly specific, impact of the 4-aryl substituent on the complex's photophysics [1]. The electron-donating 4-methoxyphenyl group directly modulates the energy levels of the resulting Ir(III) complex, leading to a specific bathochromic shift in emission wavelength compared to the unsubstituted ppy parent [1]. Direct comparator evidence demonstrates that interchanging this specific 4-aryl substituent—even among close analogs like 2,4-diphenylpyridine (L1H) or 4-mesityl-2-phenylpyridine (L4H)—produces iridium complexes with measurably different emission maxima, tuning across a substantial 502–560 nm range [1]. This property is critical for OLED development where the precise emission color is a core specification, making this compound a distinct procurement item rather than a simple alternative to other phenylpyridines.

Quantitative Procurement Evidence for 4-(4-Methoxyphenyl)-2-phenylpyridine: Emission Tuning, Synthetic Access, and Physical Identity vs. Analogs


Head-to-Head Emission Tuning in Iridium Complexes: 4-Methoxyphenyl vs. 2,4-Diphenyl and Mesityl Analogs

The iridium(III) complex Ir(L2)2(pic), where L2H is 4-(4-methoxyphenyl)-2-phenylpyridine, is a direct analog of Ir(L1)2(pic) (L1H = 2,4-diphenylpyridine) and Ir(L4)2(pic) (L4H = 4-mesityl-2-phenylpyridine). The ligand's distinct electron-donating 4-methoxyphenyl group systematically tunes the phosphorescent emission, contributing to the series' tunability across the 502–560 nm window [1].

OLED Phosphorescent Emitters Iridium(III) Complexes Photophysics

Melting Point Differentiation: A Primary Identity Check Against Common Isomers

The melting point of 4-(4-methoxyphenyl)-2-phenylpyridine is 74–78 °C, which is markedly higher than the 54–55 °C melting point of its positional isomer 2-(4-methoxyphenyl)pyridine . A related 4-aryl analog, 2,4-diphenylpyridine, has a distinctly different melting point of approximately 68 °C .

Analytical Chemistry Quality Control Structural Isomerism

Validated Palladium-Free Synthesis: A Route Distinct from Conventional Cross-Coupling

A versatile, palladium-free synthetic route using organolithium reagents is specifically validated for the preparation of 4-(4-methoxyphenyl)-2-phenylpyridine (L2H) and other 4-aryl-2-phenylpyridines, starting from tert-butyl 4-oxopiperidine-1-carboxylate [1]. This contrasts with traditional Suzuki or Stille cross-coupling methods that require palladium catalysts, offering an alternative for laboratories with cost or purity constraints related to transition metal contamination.

Synthetic Methodology Organometallic Chemistry Ligand Synthesis

Class-Level Biological Potential: Tubulin Polymerization Inhibition by Related 4-Methoxyphenyl-Pyridine Scaffolds

A class of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which share the 4-methoxyphenyl-pyridine pharmacophore, have been identified as potent tubulin polymerization inhibitors [1]. While not a direct study on 4-(4-methoxyphenyl)-2-phenylpyridine, the research establishes that the 4-methoxyphenyl-pyridine core is a viable scaffold for targeting the colchicine binding site, with lead compounds exhibiting significant antiproliferative activity against human tumor cell lines.

Medicinal Chemistry Anticancer Agents Tubulin Inhibition

Procurement Scenarios for 4-(4-Methoxyphenyl)-2-phenylpyridine: From OLED Emitter Tuning to Medicinal Chemistry Scaffolds


Precision Tuning of Green-to-Yellow Phosphorescent OLED Emitters

A research group aims to develop a new heteroleptic iridium(III) complex with a specific emission maximum between 520 and 540 nm for a high-efficiency OLED. By selecting 4-(4-methoxyphenyl)-2-phenylpyridine as the primary cyclometalating ligand, they leverage the systematic, head-to-head evidence showing that its electron-donating 4-methoxyphenyl group enables precise tuning of the Ir(III) complex's emission spectrum within a 502–560 nm window, a property directly confirmed with comparator ligands in the same study [1].

Palladium-Free Synthesis Protocol for Electronic-Grade Ligands

A process chemist requires a multi-gram batch of 4-(4-methoxyphenyl)-2-phenylpyridine for the fabrication of phosphorescent sensors, where trace palladium contamination would act as a luminescence quencher. They procure the necessary precursors based on the validated, high-yielding (83% for a key step) palladium-free organolithium synthetic route specifically described for this compound, ensuring a metal-free product profile that is unattainable with standard Suzuki-coupled analogs [1].

Rapid Identity Verification of a Research Intermediate

A medicinal chemistry lab receives a shipment labeled as '4-(4-methoxyphenyl)-2-phenylpyridine' for use as a fragment in a kinase inhibitor library. Before starting the sensitive multi-step synthesis, a researcher performs a quick melting point analysis. The observed melting point of 75–77 °C confirms the compound's identity as the correct 4-substituted isomer, clearly differentiating it from the lower-melting 2-(4-methoxyphenyl)pyridine (54–55 °C) or 2,4-diphenylpyridine (~68 °C), thereby preventing a costly synthetic misstep [1].

Leveraging a Privileged Fragment for Tubulin Inhibitor Development

A structure-activity relationship (SAR) study is planned to expand on a series of 4-methoxyphenyl-pyridine-based tubulin polymerization inhibitors. The team specifies the purchase of 4-(4-methoxyphenyl)-2-phenylpyridine as a core scaffold for late-stage functionalization, based on class-level evidence that the 4-methoxyphenyl-pyridine motif is a known pharmacophore with established antiproliferative activity against multiple human tumor cell lines [1].

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